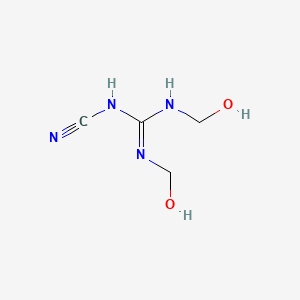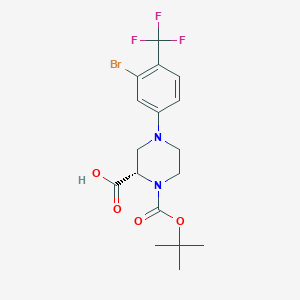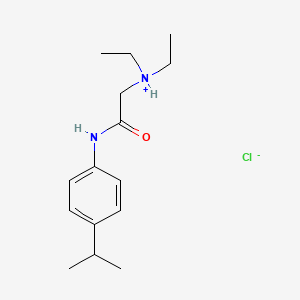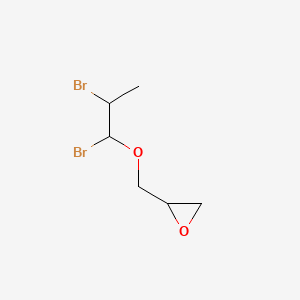
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of a chloro group and a piperidinoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride typically involves the condensation of 4-chlorobenzoyl chloride with alpha-(1-methyl-1-piperidinoethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzamide
- N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
Uniqueness
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
16297-41-9 |
|---|---|
Molekularformel |
C22H26Cl2N2O |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
4-chloro-N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)benzamide;chloride |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-9-5-3-6-10-17)24-21(26)18-11-13-19(23)14-12-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H |
InChI-Schlüssel |
YSELBCYYMSDAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)






![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)



![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
